Englerin A

Catalog No.
S527159
CAS No.
1094250-15-3
M.F
C26H34O6
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Englerin A

CAS Number

1094250-15-3

Product Name

Englerin A

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N

SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

Englerin A

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

Description

The exact mass of the compound Englerin A is 442.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticancer Research

Specific Scientific Field: Oncology, specifically renal cell carcinoma (RCC) research.

Summary: Englerin A has garnered significant attention due to its selective toxicity against RCCs. Researchers have explored its potential as an anticancer agent, particularly in the context of renal cancer treatment.

Methods and Experimental Procedures:

    Cell Culture: RCC cell lines are cultured in vitro.

    Englerin A Treatment: Cells are exposed to varying concentrations of Englerin A.

    Cytotoxicity Assays: Researchers assess cell viability using MTT or other cytotoxicity assays.

    Mechanistic Studies: Investigate the molecular pathways affected by Englerin A (e.g., ER stress, lipid metabolism).

Results and Outcomes:

Total Synthesis Studies

Specific Scientific Field: Organic chemistry, synthetic methodology.

Summary: Researchers have made significant progress in the total synthesis of Englerin A. The focus lies on developing efficient synthetic routes to access this complex molecule.

Methods and Experimental Procedures:

    Strategies: Various synthetic routes are explored, emphasizing the construction of the oxatricyclic ring system.

    Key Steps: Highlight the critical steps in each synthetic approach.

    Characterization: Analytical techniques (NMR, MS, etc.) are used to confirm the synthesized compound.

Results and Outcomes:

Englerin A is a naturally occurring guaiane sesquiterpene diester, primarily isolated from the plant Phyllanthus engleri. It is notable for its unique structural features, which include a complex bicyclic framework. Englerin A has garnered significant attention due to its potent biological activities, particularly its selective growth inhibition against various human renal cancer cell lines. Its chemical structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry and pharmacology .

Englerin A's anti-cancer properties are believed to be linked to its activation of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels []. These channels regulate calcium influx into cells. Englerin A triggers an influx of calcium ions, leading to cell death in renal cancer cells but having minimal impact on healthy cells []. Further research is needed to fully elucidate the detailed mechanism.

During its synthesis and modification. Key reactions include:

  • Cycloaddition Reactions: Englerin A can be synthesized through regio- and diastereoselective cycloaddition reactions, such as [4+3] and [5+2] cycloadditions, which are crucial for constructing its bicyclic framework .
  • Functional Group Transformations: Various transformations, including reductions and oxidations, are employed to modify functional groups on the compound to enhance its biological activity or alter its pharmacokinetic properties .

Englerin A exhibits remarkable biological properties, particularly:

  • Anticancer Activity: It has shown potent and selective growth inhibition against multiple human renal cancer cell lines, including 786-O and ACHN cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
  • Selectivity: Its selectivity for renal cancer cells over normal cells makes it a promising candidate for targeted cancer therapies .

The synthesis of Englerin A has been achieved through various methods:

  • Total Synthesis: Several total synthesis approaches have been reported, utilizing different strategies:
    • Cycloaddition Strategies: The use of [5+2] cycloaddition reactions has been a prominent method in synthesizing Englerin A from simpler precursors .
    • Organocatalytic Methods: Some methods employ organocatalysis for asymmetric synthesis, enhancing the yield and selectivity of the desired enantiomer .
  • Formal Synthesis: Researchers have also reported formal syntheses that involve multiple steps to construct the core structure of Englerin A from commercially available starting materials .

Englerin A's applications are primarily focused on:

  • Cancer Research: Due to its potent anticancer properties, Englerin A is being studied as a potential therapeutic agent for renal cancer.
  • Pharmacological Studies: Its unique mechanism of action provides insights into new pathways for cancer treatment, making it valuable in drug discovery processes .

Studies on Englerin A's interactions with biological targets have revealed:

  • Cellular Mechanisms: Research indicates that Englerin A interacts with specific signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
  • Synergistic Effects: Investigations into combination therapies suggest that Englerin A may enhance the efficacy of other anticancer agents when used in conjunction with them .

Englerin A shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
Englerin BGuaiane sesquiterpeneAnticancer activity similar to Englerin ASlight structural variation
PhyllanthinLignanAntiviral and anticancer propertiesDifferent mechanism of action
CurcuminDiarylheptanoidAnti-inflammatory and anticancer effectsBroad-spectrum activity
Betulinic AcidTriterpeneInduces apoptosis in various cancer typesUnique pentacyclic structure

Englerin A stands out due to its specific selectivity for renal cancer cells and its unique bicyclic structure not found in many other compounds within this class.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

442.23553880 g/mol

Monoisotopic Mass

442.23553880 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(-)-englerin A

Dates

Modify: 2023-08-15
1: Cheung SY, Henrot M, Al-Saad M, Baumann M, Muller H, Unger A, Rubaiy HN, Mathar I, Dinkel K, Nussbaumer P, Klebl B, Freichel M, Rode B, Trainor S, Clapcote SJ, Christmann M, Waldmann H, Abbas SK, Beech DJ, Vasudev NS. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A. Oncotarget. 2018 Jul 3;9(51):29634-29643. doi: 10.18632/oncotarget.25659. eCollection 2018 Jul 3. PubMed PMID: 30038709; PubMed Central PMCID: PMC6049859.
2: Rubaiy HN, Seitz T, Hahn S, Choidas A, Habenberger P, Klebl B, Dinkel K, Nussbaumer P, Waldmann H, Christmann M, Beech DJ. Identification of an (-)-englerin A analogue, which antagonizes (-)-englerin A at TRPC1/4/5 channels. Br J Pharmacol. 2018 Mar;175(5):830-839. doi: 10.1111/bph.14128. Epub 2018 Jan 25. PubMed PMID: 29247460; PubMed Central PMCID: PMC5811624.
3: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.
4: Morisaki K, Sasano Y, Koseki T, Shibuta T, Kanoh N, Chiou WH, Iwabuchi Y. Nazarov Cyclization Entry to Chiral Bicyclo[5.3.0]decanoid Building Blocks and Its Application to Formal Synthesis of (-)-Englerin A. Org Lett. 2017 Oct 6;19(19):5142-5145. doi: 10.1021/acs.orglett.7b02428. Epub 2017 Sep 27. PubMed PMID: 28952739.
5: Hagihara S, Hanaya K, Sugai T, Shoji M. Formal synthesis of englerin A utilizing regio- and diastereoselective [4+3] cycloaddition. J Antibiot (Tokyo). 2018 Feb;71(2):257-262. doi: 10.1038/ja.2017.91. Epub 2017 Aug 2. PubMed PMID: 28765590.
6: Batova A, Altomare D, Creek KE, Naviaux RK, Wang L, Li K, Green E, Williams R, Naviaux JC, Diccianni M, Yu AL. Englerin A induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma. PLoS One. 2017 Mar 15;12(3):e0172632. doi: 10.1371/journal.pone.0172632. eCollection 2017. PubMed PMID: 28296891; PubMed Central PMCID: PMC5351975.
7: Ludlow MJ, Gaunt HJ, Rubaiy HN, Musialowski KE, Blythe NM, Vasudev NS, Muraki K, Beech DJ. (-)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase. J Biol Chem. 2017 Jan 13;292(2):723-731. doi: 10.1074/jbc.M116.755678. Epub 2016 Nov 14. PubMed PMID: 27875305; PubMed Central PMCID: PMC5241745.
8: Nelson R, Gulías M, Mascareñas JL, López F. Concise, Enantioselective, and Versatile Synthesis of (-)-Englerin A Based on a Platinum-Catalyzed [4C+3C] Cycloaddition of Allenedienes. Angew Chem Int Ed Engl. 2016 Nov 7;55(46):14359-14363. doi: 10.1002/anie.201607348. Epub 2016 Oct 13. PubMed PMID: 27735111.
9: Rodrigues T, Sieglitz F, Somovilla VJ, Cal PM, Galione A, Corzana F, Bernardes GJ. Unveiling (-)-Englerin A as a Modulator of L-Type Calcium Channels. Angew Chem Int Ed Engl. 2016 Sep 5;55(37):11077-81. doi: 10.1002/anie.201604336. Epub 2016 Jul 8. PubMed PMID: 27391219; PubMed Central PMCID: PMC5042069.
10: Caropreso V, Darvishi E, Turbyville TJ, Ratnayake R, Grohar PJ, McMahon JB, Woldemichael GM. Englerin A Inhibits EWS-FLI1 DNA Binding in Ewing Sarcoma Cells. J Biol Chem. 2016 May 6;291(19):10058-66. doi: 10.1074/jbc.M115.701375. Epub 2016 Mar 9. PubMed PMID: 26961871; PubMed Central PMCID: PMC4858959.
11: Sourbier C, Scroggins BT, Ratnayake R, Prince TL, Lee S, Lee MJ, Nagy PL, Lee YH, Trepel JB, Beutler JA, Linehan WM, Neckers L. Englerin A stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality. Cancer Cell. 2013 Feb 11;23(2):228-37. doi: 10.1016/j.ccr.2012.12.007. Epub 2013 Jan 23. PubMed PMID: 23352416; PubMed Central PMCID: PMC3574184.
12: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2013 Aug 20;32:57. doi: 10.1186/1756-9966-32-57. Erratum in: J Exp Clin Cancer Res. 2014;33:95. PubMed PMID: 23958461; PubMed Central PMCID: PMC3765946.
13: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Erratum: renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2014 Dec 5;33:95. doi: 10.1186/s13046-014-0095-4. PubMed PMID: 25480670; PubMed Central PMCID: PMC4272799.
14: Kusama H, Tazawa A, Ishida K, Iwasawa N. Total Synthesis of (±)-Englerin A Using An Intermolecular [3+2] Cycloaddition Reaction of Platinum-Containing Carbonyl Ylide. Chem Asian J. 2016 Jan;11(1):64-7. doi: 10.1002/asia.201500935. Epub 2015 Oct 8. PubMed PMID: 26377511.
15: Hanari T, Shimada N, Kurosaki Y, Thrimurtulu N, Nambu H, Anada M, Hashimoto S. Asymmetric Total Synthesis of (-)-Englerin A through Catalytic Diastereo- and Enantioselective Carbonyl Ylide Cycloaddition. Chemistry. 2015 Aug 10;21(33):11671-6. doi: 10.1002/chem.201502009. Epub 2015 Jul 15. PubMed PMID: 26179743.
16: Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, Yeola S, Lao J, McPate M, Verkuyl JM, Marsh G, Sarber J, Amaral A, Bailey S, Lubicka D, Pham H, Miranda N, Ding J, Tang HM, Ju H, Tranter P, Ji N, Krastel P, Jain RK, Schumacher AM, Loureiro JJ, George E, Berellini G, Ross NT, Bushell SM, Erdemli G, Solomon JM. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015 Jun 22;10(6):e0127498. doi: 10.1371/journal.pone.0127498. eCollection 2015. PubMed PMID: 26098886; PubMed Central PMCID: PMC4476799.

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